3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline
Overview
Description
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is known for its diverse biological activities and is commonly used in various fields such as agriculture, medicine, and chemistry.
Biochemical Analysis
Biochemical Properties
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with enzymes involved in metabolic pathways, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and overall cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, including organ damage and altered metabolic function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and effectiveness of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of the compound within certain tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline typically involves the reaction of aniline derivatives with triazole compounds. One common method includes the use of 1H-1,2,4-triazol-3-amine derivatives and phthalic anhydride in a solvent like 1,4-dioxane . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, influencing biological pathways. For example, in plant growth regulation, it inhibits the activity of ent-kaurene oxidase, an enzyme involved in gibberellin biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Uniconazole: A plant growth regulator with a similar triazole structure.
Paclobutrazol: Another triazole-based compound used in agriculture.
Triapenthenol: A triazole derivative with plant growth regulatory activity.
Uniqueness
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline is unique due to its specific substitution pattern on the triazole ring, which can result in distinct biological activities compared to other triazole derivatives
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-4-3-5-11(12)6-10/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBSHCMJJQCTIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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